Impromidine Hydrochloride

Description

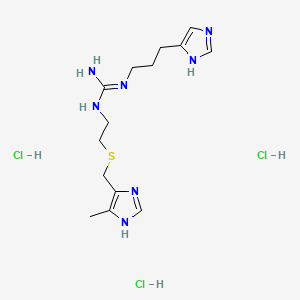

Structure

2D Structure

Properties

CAS No. |

65573-02-6 |

|---|---|

Molecular Formula |

C14H26Cl3N7S |

Molecular Weight |

430.8 g/mol |

IUPAC Name |

2-[3-(1H-imidazol-5-yl)propyl]-1-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine;trihydrochloride |

InChI |

InChI=1S/C14H23N7S.3ClH/c1-11-13(21-10-19-11)8-22-6-5-18-14(15)17-4-2-3-12-7-16-9-20-12;;;/h7,9-10H,2-6,8H2,1H3,(H,16,20)(H,19,21)(H3,15,17,18);3*1H |

InChI Key |

HNQSXVXPLCRZNZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=CN1)CSCCNC(=NCCCC2=CN=CN2)N.Cl.Cl.Cl |

Other CAS No. |

65573-02-6 |

Related CAS |

55273-05-7 (Parent) |

Synonyms |

Hydrochloride, Impromidine Impromidine Impromidine Hydrochloride Impromidine Oxalate (1:2) Impromidine Trihydrochloride SK and F 92676 SK and F-92676 SK and F92676 SKF 92676 SKF-92676 SKF92676 Trihydrochloride, Impromidine |

Origin of Product |

United States |

Historical Context and Foundational Research of Impromidine Hydrochloride

Discovery and Early Characterization of Impromidine (B1671804) Hydrochloride

Impromidine was first synthesized and described by researchers at Smith, Kline & French Laboratories in the late 1970s. ncats.io The development was part of a focused effort to create a highly potent and selective agonist for the histamine (B1213489) H2 receptor, a goal spurred by the desire to understand and modulate gastric acid secretion. wikipedia.orgnih.gov

The initial characterization of impromidine (also known by its development code SK&F 92676) revealed it to be a powerful stimulant of gastric acid secretion. medchemexpress.commedchemexpress.com Structurally, it is a complex molecule featuring a guanidine (B92328) group with two distinct imidazole-containing side chains. nih.gov Early research highlighted that a protonated amidine group connected by a three-carbon chain to a tautomeric imidazole (B134444) ring is crucial for its agonist activity. nih.govlookchem.com The second side chain, containing a 5-methylimidazole moiety, is thought to primarily enhance the compound's affinity for the H2 receptor. nih.govlookchem.com The hydrochloride salt form was developed to improve its utility in experimental settings.

Role in the Elucidation of Histamine H2 Receptor Pharmacology

The high potency and specificity of impromidine made it an invaluable tool for pharmacologists. ncats.ionih.gov Its properties allowed for the clear differentiation of histamine H2 receptors from H1 receptors, which was a significant challenge for researchers at the time. wikipedia.orgkarger.com

Key research findings facilitated by impromidine include:

Receptor Differentiation and Characterization: By using impromidine, scientists could selectively activate H2 receptors and characterize the physiological responses they mediate. This helped solidify the concept of distinct histamine receptor subtypes. wikipedia.orgkarger.com

Signal Transduction Pathways: Impromidine was instrumental in studies that established the link between H2 receptor activation and the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). nih.govfrontiersin.org

Partial Agonism: Studies on various tissues, including human ventricular myocardium, revealed that impromidine acts as a partial agonist compared to histamine. nih.govnih.gov While potent, it elicits a submaximal response, a finding that provided deeper insights into the nature of agonist activity and receptor activation. nih.govnih.gov

Receptor Modeling: The unique structure-activity relationships of impromidine and its analogues helped in refining models of the H2 receptor binding site. nih.govuni-regensburg.de For instance, research showed that the tautomeric imidazole ring in one of the side chains is important for initiating the agonist response. lookchem.com

Evolution of Histamine Receptor Agonist Research: Impromidine Hydrochloride's Contribution

The creation of impromidine marked a significant milestone in the broader field of histamine receptor research. It served as a prototype for a new class of potent, long-chained H2 agonists, distinct from earlier, simpler molecules like histamine itself. uni-regensburg.de

Impromidine's development stimulated extensive structure-activity relationship (SAR) studies, where researchers synthesized and tested numerous analogues to understand which chemical features were essential for potency and efficacy. nih.govlookchem.com This line of inquiry, comparing molecules like impromidine with its parent compounds and other analogues, was crucial. For example, it was shown that combining the structural elements of a weak partial agonist with an affinity-contributing group resulted in the highly potent and efficacious impromidine molecule. lookchem.comsci-hub.se

This foundational research, heavily reliant on impromidine as a pharmacological tool, directly contributed to the rational design of other important compounds, most notably the H2 receptor antagonists like cimetidine (B194882). wikipedia.orgsci-hub.setandfonline.com While impromidine itself was not developed as a therapeutic drug, its contribution as a research compound was instrumental in the journey that led to the creation of blockbuster drugs for treating peptic ulcers and other conditions related to gastric acid. wikipedia.orgnih.govtandfonline.com The study of impromidine also highlighted species-specific differences in receptor response, as it was found to be more potent and efficacious at guinea pig H2 receptors than at human H2 receptors, a finding that delayed the development of other potent agonists for human use. uni-regensburg.de

Interactive Data Table: Comparison of Histamine Receptor Ligands

This table provides a comparative overview of key compounds discussed in the context of histamine receptor research.

| Compound | Type | Primary Receptor Target | Key Characteristic |

| Impromidine | Partial Agonist | H2 | Highly potent and selective H2 agonist used as a research tool. ncats.iomedchemexpress.comnih.gov |

| Histamine | Agonist | H1, H2, H3, H4 | Endogenous amine that activates all four histamine receptor types. nih.govkarger.com |

| Cimetidine | Antagonist/Inverse Agonist | H2 | Prototypical H2 antagonist developed for treating gastric ulcers. wikipedia.orgtandfonline.com |

| Burimamide | Antagonist | H2 | An early, specific H2 antagonist that was a key step toward cimetidine. wikipedia.org |

Molecular Pharmacology of Impromidine Hydrochloride

Receptor Binding and Affinity Profiles

Impromidine (B1671804) hydrochloride's interaction with histamine (B1213489) receptors is multifaceted, demonstrating a range of agonistic, antagonistic, and mixed activities. This section dissects its binding and affinity for each of the four histamine receptor subtypes.

Histamine H2 Receptor Agonism: Potency and Efficacy

Impromidine is most renowned for its potent and specific agonist activity at the histamine H2 receptor. nih.govnih.govmedchemexpress.com This property has been extensively documented in various in vitro and in vivo models. In conscious dogs, impromidine was found to be approximately 38 times more potent than histamine in stimulating gastric acid secretion and 30 times more potent in increasing heart rate, both of which are H2-mediated effects. nih.gov The ED50 values for gastric acid stimulation and heart rate increase were 3.8 nmol/kg·hr and 5.6 nmol/kg·hr for impromidine, respectively, compared to 145 nmol/kg·hr and 172 nmol/kg·hr for histamine. nih.gov

While a potent agonist, impromidine has been characterized as a partial agonist at the human H2 receptor in some tissues. Studies on isolated human ventricular myocardium have shown that while impromidine has a similar potency to histamine in increasing the force of contraction, its maximal response is significantly lower than that of histamine. nih.gov This partial agonism is a critical aspect of its pharmacological profile at the H2 receptor.

Table 1: Potency of Impromidine Hydrochloride at the Histamine H2 Receptor

| Parameter | Species | Tissue/System | Value |

|---|---|---|---|

| ED50 (Gastric Acid Secretion) | Dog | Conscious | 3.8 nmol/kg·hr |

| ED50 (Heart Rate) | Dog | Conscious | 5.6 nmol/kg·hr |

| Agonist Activity | Human | Ventricular Myocardium | Partial Agonist |

Interaction with Histamine H1 Receptors: Antagonistic Properties

In contrast to its potent agonism at H2 receptors, impromidine exhibits antagonistic properties at histamine H1 receptors. tocris.com While specific pA2 or Ki values for impromidine's H1 antagonism are not extensively reported in readily available literature, its ability to counteract H1-mediated effects has been demonstrated. This antagonistic activity contributes to its selectivity for the H2 receptor, as it does not simultaneously activate H1 receptor pathways. The H1-antagonistic activity of impromidine is considered moderate. tocris.com

Histamine H3 Receptor Ligand Interactions: Contextual Agonism/Antagonism

The interaction of impromidine with the histamine H3 receptor is complex and can be described as that of a mixed agonist/antagonist. tocris.com The functional outcome of impromidine's binding to the H3 receptor appears to be dependent on the specific tissue and the presence of other signaling molecules. This dual activity highlights the intricate nature of its molecular pharmacology and underscores the concept of functional selectivity, where a ligand can elicit different responses at the same receptor depending on the cellular context.

Histamine H4 Receptor Interactions

Impromidine has been reported to act as a partial agonist at the histamine H4 receptor. tocris.com The H4 receptor is primarily involved in immune responses, and the partial agonism of impromidine at this receptor subtype adds another layer to its complex pharmacological profile. Quantitative data on the binding affinity (Ki or pKi) and potency (EC50 or pD2) of impromidine at the H4 receptor are limited in the current body of scientific literature.

Receptor Selectivity and Species Ortholog Variability

Impromidine is highly selective for the histamine H2 receptor over the H1 receptor. nih.gov However, its activity at H3 and H4 receptors indicates a broader, though differential, interaction with the histamine receptor family. The pharmacological profile of impromidine can also exhibit variability across different species due to differences in the amino acid sequences of histamine receptor orthologs. While the general profile of H2 agonism is conserved, the precise potency and efficacy, as well as its activity at other receptor subtypes, may differ between species such as humans, dogs, and rodents.

Table 2: Summary of this compound Activity at Histamine Receptor Subtypes

| Receptor Subtype | Activity | Potency/Affinity Data |

|---|---|---|

| H1 Receptor | Antagonist | Moderate activity; specific pA2/Ki values not widely reported. |

| H2 Receptor | Potent Partial Agonist | High potency (e.g., ED50 in dogs for gastric acid secretion is 3.8 nmol/kg·hr). nih.gov |

| H3 Receptor | Mixed Agonist/Antagonist | Context-dependent activity. |

| H4 Receptor | Partial Agonist | Quantitative data is limited. tocris.com |

Ligand-Receptor Interaction Dynamics

The distinct pharmacological effects of impromidine at the various histamine receptor subtypes are rooted in the specific molecular interactions between the ligand and the receptor binding pockets. The structure of impromidine, with its guanidine (B92328) group and two imidazole-containing side chains, is crucial for its activity. nih.gov

At the histamine H2 receptor , the protonated amidine group linked by a three-carbon chain to a tautomeric imidazole (B134444) ring is considered essential for its agonist activity. nih.gov The second imidazole-containing side chain is thought to primarily contribute to the high affinity of impromidine for the H2 receptor. nih.gov

The molecular basis for its H1 antagonism likely involves binding to the H1 receptor in a manner that prevents the conformational changes necessary for receptor activation by histamine. However, detailed molecular modeling studies specifically elucidating the binding mode of impromidine at the H1 receptor are not extensively available.

The complex agonist/antagonist behavior at the H3 receptor suggests that impromidine can stabilize multiple receptor conformations. Depending on the cellular environment and the specific signaling pathways present, its binding may lead to either partial activation or inhibition of receptor signaling.

Similarly, its partial agonism at the H4 receptor implies an interaction that results in a submaximal receptor response compared to the endogenous ligand, histamine. The precise molecular determinants of impromidine's interaction with the H3 and H4 receptors are areas that would benefit from further investigation through structural biology and molecular modeling studies. These techniques could provide valuable insights into the specific amino acid residues involved in binding and the conformational changes that lead to the observed functional outcomes.

Agonistic, Partial Agonistic, and Inverse Agonistic Characterization

This compound is primarily characterized as a potent and specific agonist at the histamine H2 receptor. nih.gov However, its pharmacological activity is nuanced, with several studies demonstrating that it can also act as a partial agonist, depending on the tissue and the specific response being measured.

In studies on the isolated whole stomach of the rat, Impromidine was found to be approximately 100 times more potent than histamine in stimulating gastric acid secretion. nih.gov Despite its high potency, the maximal response elicited by Impromidine was only about 50% of that achieved with histamine, clearly indicating its partial agonist nature in this system. nih.gov

A similar partial agonistic character was observed in human ventricular myocardium. In isolated human left ventricular preparations, both Impromidine and histamine produced concentration-dependent increases in the force of contraction. nih.gov While both compounds exhibited similar potency, the maximum inotropic response to Impromidine was significantly lower than that of histamine. nih.gov Furthermore, at higher concentrations, Impromidine was able to inhibit the maximal response to histamine, a characteristic feature of partial agonists competing with a full agonist for the same receptor. nih.gov This effect was specific to the H2 receptor, as the positive inotropic responses to Impromidine were inhibited by the H2 antagonist cimetidine (B194882). nih.gov

Currently, there is no scientific literature available that characterizes this compound as an inverse agonist at the histamine H2 receptor.

| Tissue/System | Characterization | Key Findings | Reference |

|---|---|---|---|

| Isolated Rat Stomach | Partial Agonist | ~100x more potent than histamine, but with only 50% of the maximal response for gastric acid secretion. | nih.gov |

| Human Ventricular Myocardium | Partial Agonist | Similar potency to histamine for increasing inotropic effects, but with a significantly lower maximal response. Inhibited the maximal response to histamine. | nih.gov |

Constitutive Receptor Activity Modulation

Constitutive activity refers to the ability of a receptor to signal in the absence of an agonist. While some G protein-coupled receptors (GPCRs) exhibit constitutive activity, there is currently no direct scientific evidence to suggest that this compound modulates the basal or constitutive activity of the histamine H2 receptor. Studies on H2 receptor antagonists have shown that some can act as inverse agonists, reducing the spontaneous, agonist-independent activity of the receptor, which implies that the H2 receptor can display constitutive activity under certain conditions. researchgate.net However, the effect of the agonist Impromidine on this basal activity has not been specifically investigated or reported in the available scientific literature.

Downstream Signaling Pathway Activation

The activation of the histamine H2 receptor by this compound initiates a cascade of intracellular signaling events. The primary and most well-characterized pathway involves the activation of G proteins and the subsequent modulation of cyclic Adenosine Monophosphate (cAMP).

G Protein Coupling and Activation (e.g., Gαs, Gαi/o)

The histamine H2 receptor is a classic example of a GPCR that couples to the stimulatory G protein, Gαs. Upon agonist binding, such as with Impromidine, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the Gs protein. This leads to the dissociation of the Gαs-GTP complex from the βγ subunits, allowing Gαs-GTP to interact with and activate its downstream effector, adenylyl cyclase. While the H2 receptor is predominantly coupled to Gαs, the specificity of Impromidine's interaction with other G protein subtypes, such as Gαi/o, has not been extensively documented. The primary effects of Impromidine are consistent with the activation of the Gαs pathway.

Cyclic Adenosine Monophosphate (cAMP) Modulation

The direct consequence of Gαs activation by the Impromidine-bound H2 receptor is the stimulation of adenylyl cyclase, the enzyme responsible for converting ATP into cAMP. The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, leading to the physiological responses associated with H2 receptor activation.

In conscious dogs and humans, Impromidine has been shown to be a potent stimulant of gastric acid secretion, an effect mediated by the cAMP pathway in parietal cells. nih.gov Dose-response studies have demonstrated a clear relationship between the concentration of Impromidine and the resulting acid output, which can be competitively inhibited by H2 receptor antagonists. nih.gov

Interestingly, a study on rabbit cerebral cortical slices revealed that while Impromidine did stimulate cAMP accumulation, the maximal response was only 31 ± 2% of that produced by histamine. nih.gov This finding is consistent with its characterization as a partial agonist in certain systems.

| System | Response | Potency/Efficacy Compared to Histamine | Reference |

|---|---|---|---|

| Heidenhain Pouch Dog | Gastric Acid Secretion | ED50 of 0.26 ± 0.029 x 10⁻⁸ mol/kg/hr | nih.gov |

| Human | Gastric Acid Secretion | Demonstrated potent stimulation | nih.gov |

| Rabbit Cerebral Cortical Slices | cAMP Accumulation | Maximal response was 31 ± 2% of that of histamine | nih.gov |

Other Intracellular Signaling Cascades (e.g., [Ca2+]i, phospholipase C)

While the Gαs-cAMP pathway is the canonical signaling route for the histamine H2 receptor, some GPCRs are known to couple to multiple signaling pathways. However, there is a lack of specific scientific evidence demonstrating that this compound, acting through the H2 receptor, significantly activates other major intracellular signaling cascades such as the release of intracellular calcium ([Ca2+]i) or the activation of phospholipase C. The pharmacological effects of Impromidine are predominantly attributed to its modulation of the cAMP pathway.

Receptor Desensitization and Regulation Mechanisms

Prolonged or repeated exposure of the histamine H2 receptor to an agonist like Impromidine is expected to lead to desensitization, a process that attenuates the receptor's signaling response to prevent overstimulation. The primary mechanism for this regulation involves G protein-coupled receptor kinases (GRKs) and arrestins.

Studies on the H2 receptor have revealed that its desensitization is mediated by GRK2. nih.gov Interestingly, this desensitization process can occur through a mechanism that is independent of GRK2's kinase activity. The RGS-homology (RH) domain of GRK2 is sufficient to induce desensitization of the H2 receptor. nih.gov This suggests a direct interaction with the activated Gαs subunit, thereby dampening the signal at a post-receptor level.

However, the internalization of the H2 receptor, a key step in long-term desensitization and resensitization, is dependent on the kinase activity of GRK2. nih.gov GRK2-mediated phosphorylation of the receptor is a necessary prerequisite for the recruitment of β-arrestins, which then target the receptor for endocytosis. While these mechanisms have been elucidated for the H2 receptor using other agonists, it is the presumed pathway through which Impromidine would induce receptor desensitization and regulation. Specific studies detailing the kinetics and molecular interactions of Impromidine-induced H2 receptor phosphorylation and arrestin recruitment are not extensively available.

Structure Activity Relationship Sar Studies and Analogue Development of Impromidine Hydrochloride

Key Pharmacophore Features and Functional Groups for Histamine (B1213489) Receptor Activity

The biological activity of impromidine (B1671804) is dictated by specific structural features that are essential for its interaction with histamine receptors. The key pharmacophoric elements include:

The Imidazole (B134444) Ring: The imidazole moiety is a crucial component for agonist activity at the H2 receptor. nih.gov It is believed that the tautomeric properties of the imidazole ring are important for receptor activation. imrpress.com

The Guanidine (B92328) Group: The strongly basic guanidine group is another essential feature for H2 receptor agonism. nih.govimrpress.com It is thought to interact with the receptor in a manner similar to the amino group of histamine. uni-regensburg.de

The Spacer Chains: Impromidine possesses two side chains attached to the guanidine group. One chain, an imidazolylpropyl group, is considered the "efficacy-contributing" moiety, primarily responsible for receptor activation. nih.gov The second imidazole-containing side chain is thought to mainly contribute to the compound's high affinity for the H2 receptor. nih.govscispace.com A three-carbon atom chain linking the protonated amidine group to the tautomeric imidazole ring is considered an essential feature for agonist activity. nih.govscispace.com

Structural Modifications and Analog Design Strategies

Modifications to the guanidine moiety of impromidine have been explored to modulate its activity. The introduction of a cyano group to the guanidine, as seen in cimetidine (B194882), can have a negative impact on H3 antagonistic activity. core.ac.uk N(G)-acylation of the guanidine group in impromidine-like compounds has been shown to be a useful strategy for developing potent H2 receptor agonists with improved pharmacokinetic properties. uni-regensburg.de This modification significantly reduces the basicity of the guanidine group, which can lead to better absorption and penetration across the blood-brain barrier. uni-regensburg.de

The imidazole rings of impromidine have been a primary target for structural modifications. Replacing the 5-methylimidazole ring with various unsubstituted or substituted aromatic or non-aromatic heterocycles has been investigated. researchgate.net For instance, the bioisosteric replacement of the imidazole ring with a 2-aminothiazole (B372263) moiety has resulted in highly potent and selective H2 receptor agonists. uni-regensburg.deuni-regensburg.de This substitution maintains H2 receptor agonism while increasing selectivity over other histamine receptor subtypes. uni-regensburg.de In some analogues, replacing the 5-methyl-imidazole ring with a phenyl group can enhance H3 antagonist activity. core.ac.uk

The length and conformation of the spacer chains connecting the heterocyclic rings to the guanidine core significantly influence the pharmacological activity of impromidine analogues. Lengthening the ethyl chain of the cysteamine-like side chain by one methylene (B1212753) group can lead to partial agonists with decreased activity. nih.gov In dimeric ligands derived from impromidine, the length of the spacer linking the two monomeric units is critical for activity, with octanedioyl or decanedioyl spacers often yielding the highest potency. researchgate.net

Bioisosteric replacement is a key strategy in the development of impromidine analogues. As mentioned earlier, the substitution of the imidazole ring with a 2-aminothiazole group is a successful example of this approach, leading to potent and selective H2 agonists. uni-regensburg.deuni-regensburg.de This strategy has also been applied to the guanidine moiety, where its replacement by an acylguanidine group has been shown to produce potent H2 receptor agonists. researchgate.net These bioisosteric modifications aim to improve properties such as selectivity, potency, and pharmacokinetic profiles.

Development of Dimeric and Monomeric Ligands

The development of both dimeric and monomeric ligands based on the impromidine scaffold has been an active area of research.

Dimeric Ligands: Bivalent ligands, created by linking two impromidine-like pharmacophores with a spacer, have been synthesized to investigate potential histamine receptor dimerization. uni-regensburg.deresearchgate.net These dimeric compounds, particularly those with specific spacer lengths, have demonstrated exceptionally high potency as H2 receptor agonists, in some cases up to 4000 times more potent than histamine. uni-regensburg.deresearchgate.net However, studies suggest that the high potency of these dimeric ligands may not be due to the simultaneous occupation of two orthosteric binding sites in a receptor dimer, but rather from interaction with an accessory binding site on the same receptor protomer. researchgate.net

Monomeric Ligands: Research on monomeric analogues of impromidine continues to yield valuable SAR insights. For example, impromidine congeners with a branched cimetidine side chain have been shown to be potent H2-agonists. nih.gov The development of monomeric ligands with modifications to the heterocyclic rings and spacer chains remains a viable strategy for fine-tuning the pharmacological properties of these compounds. acs.org

Computational Chemistry and Molecular Modeling Approaches in the Study of Impromidine Hydrochloride and its Analogues

Computational chemistry and molecular modeling have become indispensable tools in the study of structure-activity relationships (SAR) for histamine H2 receptor agonists like impromidine. These in silico methods provide profound insights into the molecular interactions governing ligand binding and receptor activation, thereby guiding the development of new, more potent, and selective analogues.

Ligand-Receptor Docking and Dynamics Simulations

Molecular docking and dynamics simulations are pivotal in elucidating the binding modes of ligands within their receptors and assessing the stability of the ligand-receptor complex. researchgate.net In the absence of a crystal structure for the histamine H2 receptor, homology modeling has been the primary approach to generate a three-dimensional representation of the receptor, often using the β2-adrenoceptor as a template. colab.wsbenthamdirect.com These models serve as the foundation for docking studies with H2 receptor agonists, including impromidine and its derivatives.

Docking studies suggest that the imidazolylpropylguanidine moiety of impromidine, which is crucial for its agonistic activity, mimics the binding of histamine. core.ac.uk The protonated amidine or guanidine group is thought to form a key ionic interaction with a highly conserved aspartate residue (Asp98) in the third transmembrane domain (TM3) of the H2 receptor. core.ac.uk The imidazole ring of this pharmacophore is proposed to interact with residues such as an aspartate (Asp186) and a tyrosine in TM5. core.ac.uk

The second, more complex side chain of impromidine, such as the 2-(5-methylimidazol-4-ylmethylthio)ethyl group, is believed to occupy a distinct pocket within the receptor. This pocket is thought to be formed by multiple residues located in transmembrane domains 3, 6, and 7. uni-regensburg.de This interaction with a secondary binding pocket is suggested to be a primary contributor to the high affinity of impromidine for the H2 receptor. scispace.comnih.gov

Molecular dynamics (MD) simulations are employed to refine the docked poses and to study the dynamic behavior of the ligand-receptor complex over time. nih.gov These simulations can reveal conformational changes in both the ligand and the receptor upon binding and help to assess the stability of the crucial interactions identified in docking studies. nih.govacs.org For instance, MD simulations can validate the stability of the hydrogen bonds formed between the ligand and key amino acid residues in the binding site.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to correlate the chemical structure of a series of compounds with their biological activity. core.ac.uk This approach has been instrumental in understanding the SAR of impromidine and its analogues, particularly the arpromidine (B9211) series. colab.ws

A notable QSAR study was conducted on a series of impromidine and arpromidine analogues, investigating their H2-agonist activity. colab.ws This research highlighted the importance of specific physicochemical properties of the substituents in determining the potency and efficacy of these compounds. The study revealed that a protonated amidine group linked by a three-carbon atom chain to a tautomeric imidazole ring is an essential feature for agonist activity. scispace.com

The structure-activity relationships for a series of impromidine analogues with modifications in the side chains and the guanidine group have been extensively studied. These studies have shown that while the imidazolylpropylguanidine moiety is essential for activating the receptor, the second side chain primarily influences the affinity of the compound for the H2 receptor. scispace.comnih.gov For example, analogues with varied cimetidine-like side chains were found to be potent H2-agonists. researchgate.net

The following table summarizes the H2-agonist activity of selected impromidine analogues, demonstrating the impact of structural modifications on their potency relative to histamine.

| Compound | Modification from Impromidine | Relative Potency (Histamine = 1) |

| Impromidine | - | ~10-50 |

| Analogue 5a | Cimetidine-like side chain | 5-70 |

| Analogue 5e | β-methyl branched imidazolylpropyl moiety | Weak partial agonist |

| Analogue 5f | γ-methyl branched imidazolylpropyl moiety | Weak partial agonist |

Data compiled from published research findings. researchgate.net

These QSAR studies provide a quantitative framework for predicting the biological activity of novel analogues and for guiding the design of compounds with improved pharmacological profiles.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific receptor and elicit a biological response. uni-regensburg.de For histamine H2 receptor agonists, pharmacophore models have been developed based on the structures of potent agonists like impromidine and histamine. researchgate.net

A typical pharmacophore model for an H2-agonist includes:

A positively ionizable feature, corresponding to the protonated guanidine or amine group.

A hydrogen bond donor/acceptor feature, representing the imidazole ring.

Hydrophobic features, representing the ancillary binding regions of more complex analogues like impromidine.

These models serve as 3D queries for virtual screening of large chemical databases to identify novel compounds that match the pharmacophore and are therefore likely to be active as H2-agonists. uni-regensburg.de This in silico screening approach is a time- and cost-effective method for discovering new chemical scaffolds for drug development.

Furthermore, pharmacophore models can explain the different steric requirements for different histamine receptor subtypes. For instance, distinct pharmacophore models for H2 and H3 receptor agonists have been derived, highlighting the structural features that confer selectivity. researchgate.net These models, combined with molecular interaction patterns, provide a basis for understanding the specific interactions between agonists and the binding sites of their respective receptor subtypes.

Preclinical Pharmacological Investigations of Impromidine Hydrochloride

In Vitro Pharmacological Assays

In vitro assays have been instrumental in characterizing the receptor-specific actions of impromidine (B1671804). These studies have primarily focused on its effects on isolated tissues, cell-based functional assays, and radioligand binding studies.

Impromidine has demonstrated marked effects on isolated guinea pig tissues. In the guinea pig atrium, impromidine acts as a potent histamine (B1213489) H₂ receptor agonist, increasing both the rate and force of contraction. nih.gov These effects were effectively blocked by the H₂ antagonist cimetidine (B194882), but not by the H₁ antagonist mepyramine, confirming its H₂-receptor specificity in this tissue. nih.gov Furthermore, at higher concentrations, impromidine was found to enhance the electrically stimulated release of noradrenaline from sympathetic nerves in the atrium. nih.gov

In the guinea pig ileum, impromidine has been shown to act as an antagonist at histamine H₃ receptors. nih.gov It competitively inhibits the effects of H₃-selective agonists, such as R-(α)-methylhistamine, on the electrically stimulated contractions of the longitudinal smooth muscle. nih.gov The antagonist affinity (K₈) of impromidine at the H₃ receptor in this preparation was determined to be 65 nM. nih.gov Additionally, some studies have noted that guanidine-type H₂ receptor agonists like impromidine can induce vasodilation in noradrenaline-preconstricted guinea-pig ileum resistance vessels. nih.gov

Table 1: Effects of Impromidine on Isolated Guinea Pig Tissues

| Tissue | Receptor Interaction | Observed Effect | Antagonist/Inhibitor |

|---|---|---|---|

| Atrium | H₂ Agonist | Increased rate and force of contraction | Cimetidine nih.gov |

| Atrium | - | Enhanced noradrenaline release | Mepyramine, Phentolamine nih.gov |

| Ileum | H₃ Antagonist | Inhibition of H₃ agonist-induced effects | - |

| Ileum Resistance Vessels | H₂ Agonist | Vasodilation | - |

Cell-based assays utilizing human embryonic kidney 293T (HEK293T) cells and Spodoptera frugiperda (Sf9) insect cells have provided further insights into the species-specific pharmacology of impromidine. In Sf9 insect cells recombinantly expressing human and guinea pig H₂ receptors, significant pharmacological differences were observed. uni-regensburg.de At the guinea pig H₂ receptor, impromidine acts as a full agonist and is substantially more potent than histamine. uni-regensburg.de In contrast, at the human H₂ receptor, impromidine is only a partial agonist with reduced potency compared to its effects on the guinea pig receptor. uni-regensburg.de

Studies using HEK293T cells have also been employed to investigate the functional consequences of H₂ receptor activation, such as in luciferase reporter gene assays and the examination of G-protein coupling. uni-regensburg.demdpi.com These systems allow for a detailed analysis of the signal transduction pathways engaged by impromidine.

Table 2: Functional Activity of Impromidine in Cell-Based Assays

| Cell Line | Receptor Expressed | Agonist/Antagonist Activity | Key Finding |

|---|---|---|---|

| Sf9 Insect Cells | Guinea Pig H₂ Receptor | Full Agonist | High potency uni-regensburg.de |

| Sf9 Insect Cells | Human H₂ Receptor | Partial Agonist | Reduced potency and efficacy compared to guinea pig receptor uni-regensburg.de |

| HEK293T Cells | Human H₂ Receptor | Agonist | Used to study signal transduction pathways uni-regensburg.demdpi.com |

Radioligand binding studies have been crucial in determining the affinity of impromidine for histamine receptors. These assays typically involve incubating membrane preparations from tissues or cells expressing the receptor of interest with a radiolabeled ligand and measuring the displacement by unlabeled compounds like impromidine.

Studies using [³H]cimetidine in rat brain membrane fractions showed that impromidine could inhibit its binding, although this binding site is not believed to be the traditional histamine H₂ receptor. nih.govnih.gov In these studies, impromidine exhibited a concentration-dependent inhibition of [³H]cimetidine binding. nih.gov

[³H]tiotidine has also been utilized as a radioligand for H₂ receptors. biologists.com While specific binding of [³H]tiotidine has been demonstrated in tissues like the guinea pig cerebral cortex and U937 cells, it is known to have high nonspecific binding. tandfonline.comconicet.gov.ar The development of more selective radioligands continues to be an area of research to better characterize the binding properties of compounds like impromidine. tandfonline.com It has been noted that [³H]impromidine itself is not ideal as a radioligand due to certain disadvantages. uni-regensburg.de

Table 3: Impromidine in Radioligand Binding Assays

| Radioligand | Tissue/Cell Preparation | Receptor Target | Finding |

|---|---|---|---|

| [³H]cimetidine | Rat Brain Membranes | Non-H₂ receptor site | Impromidine inhibits binding nih.govnih.gov |

| [³H]tiotidine | Guinea Pig Cerebral Cortex, U937 Cells | H₂ Receptor | Used to characterize H₂ receptor binding, but has limitations tandfonline.comconicet.gov.ar |

In Vivo Animal Model Studies

In vivo studies in animal models have been essential for understanding the systemic effects of impromidine hydrochloride, particularly on gastric acid secretion and the cardiovascular system.

Impromidine is a potent stimulator of gastric acid secretion in various animal models, including dogs and rats. nih.govnih.gov In conscious dogs with gastric fistulas, impromidine was found to be approximately 38 times more potent than histamine in stimulating gastric acid output. nih.gov This effect was competitively inhibited by cimetidine, confirming it is mediated by H₂ receptors. nih.gov Impromidine also induces an increase in gastric mucosal blood flow alongside acid secretion. medchemexpress.com Studies in histamine H₂ receptor-deficient mice have further highlighted the role of this receptor in gastric function. researchgate.net

Table 4: Effect of Impromidine on Gastric Secretion in Animal Models

| Animal Model | Effect | Potency vs. Histamine |

|---|---|---|

| Dog | Potent stimulation of gastric acid secretion | ~38 times more potent nih.gov |

| Rat | Stimulation of gastric acid secretion | - |

The cardiovascular effects of impromidine have been investigated in animal models such as cats and rats. In these models, impromidine lowers blood pressure through its interaction with H₂ receptors, leading to a reduction in total peripheral resistance. nih.gov This hypotensive effect is accompanied by an increase in cardiac output. nih.gov In conscious dogs, impromidine was shown to be about 30 times more potent than histamine at increasing heart rate, an effect that was also competitively blocked by cimetidine. nih.gov These findings indicate that the chronotropic and hypotensive effects of histamine in the intact conscious dog are primarily mediated by H₂ receptors. nih.gov

Table 5: Cardiovascular Effects of Impromidine in Animal Models

| Animal Model | Effect on Blood Pressure | Effect on Heart Rate | Mechanism |

|---|---|---|---|

| Cat, Rat | Lowered | Increased | H₂ Receptor-mediated vasodilation and increased cardiac output nih.gov |

| Dog | Lowered | Increased (~30x more potent than histamine) | H₂ Receptor-mediated nih.gov |

Central Nervous System (CNS) Activity in Animal Models

Preclinical investigations into the direct central nervous system (CNS) effects of this compound in animal models are limited. A significant factor that likely contributes to this is the compound's poor penetration of the blood-brain barrier. Studies utilizing radiolabeled impromidine, specifically [3H]impromidine, have found it to be unsuitable as a radioligand for studying central histamine H2 receptors due to its limited ability to cross into the CNS. tandfonline.com This characteristic inherently restricts its direct impact on central neuronal systems following systemic administration.

Despite the limited CNS penetration, some evidence suggests potential indirect or subtle central effects. One publication points to the "Modulation of the intracellular and H3-histamine receptors and chemically-induced seizures in mice" by impromidine, indicating a possible influence on neuronal excitability. ncats.ioncats.io However, detailed findings from this study are not widely available.

Impromidine has also been characterized as a histamine H3 receptor antagonist. scispace.comnih.govnih.gov H3 receptor antagonists are a class of compounds known to modulate the release of various neurotransmitters in the CNS, including histamine, acetylcholine (B1216132), and serotonin, and are investigated for their potential cognitive-enhancing and wakefulness-promoting effects. medchemexpress.com In vitro studies using rat brain cortex slices have demonstrated that impromidine can facilitate the electrically evoked overflow of serotonin, an effect attributed to its H3 receptor antagonism. scispace.comnih.gov This finding suggests that if sufficient concentrations were to reach the CNS, impromidine could modulate serotonergic neurotransmission.

However, a lack of specific in vivo studies on locomotor activity or cognitive function in animal models means there is no direct evidence to report on these specific CNS-related behaviors. The primary focus of in vivo preclinical research with impromidine has been on its potent peripheral effects.

Other Systemic Preclinical Effects

The systemic preclinical effects of this compound have been more extensively studied, particularly its potent actions on the cardiovascular and gastrointestinal systems, which are primarily mediated by its strong agonism at histamine H2 receptors.

Cardiovascular Effects:

In various animal models, impromidine has demonstrated significant cardiovascular effects. In anesthetized cats and rats, intravenous administration of this compound leads to a dose-dependent decrease in blood pressure. nih.gov This hypotensive effect is a result of a reduction in total peripheral vascular resistance. nih.gov Interestingly, during this hypotension, cardiac output has been observed to increase. nih.gov

Further studies in anesthetized dogs have shown that impromidine administration results in tachycardia, increased cardiac output, and enhanced coronary sinus flow with only minor alterations in systemic and pulmonary arterial pressures. nih.gov It also caused a decrease in vascular resistance in both the greater and lesser circulations. nih.gov In isolated, perfused guinea-pig hearts, impromidine stimulated all measured cardiac parameters, including coronary flow.

Investigations into regional blood flow in anesthetized cats and rats have revealed that impromidine infusion can increase coronary, gastric, and skeletal muscle blood flow while decreasing renal, cerebral, and cutaneous blood flow in cats. nih.gov In rats, at similar infusion rates, it increased coronary, gastric, and hepatic arterial blood flow, with a decrease in cutaneous flow. nih.gov

Summary of Cardiovascular Effects of this compound in Animal Models

| Animal Model | Observed Effects | Reference |

|---|---|---|

| Cats and Rats | Dose-dependent decrease in blood pressure, reduction in total peripheral resistance, increased cardiac output during hypotension. Increased coronary, gastric, and skeletal muscle blood flow (cats); increased coronary, gastric, and hepatic arterial blood flow (rats). Decreased renal, cerebral, and cutaneous blood flow (cats); decreased cutaneous flow (rats). | nih.gov |

| Dogs | Tachycardia, increased cardiac output, increased coronary sinus flow, decreased systemic and pulmonary vascular resistance. | nih.gov |

| Guinea Pigs (isolated heart) | Stimulation of all measured cardiac parameters, including coronary flow. |

Gastrointestinal Effects:

This compound is a highly potent secretagogue of gastric acid. Its action as a powerful histamine H2 receptor agonist leads to a robust stimulation of gastric acid secretion. This property has led to its use as a diagnostic agent to assess gastric acid secretory capacity.

Renal Effects:

Studies investigating regional blood flow have indicated that impromidine can decrease renal blood flow in cats at infusion rates that lower blood pressure. nih.gov

Summary of Other Systemic Preclinical Effects of this compound

| System | Animal Model | Observed Effects | Reference |

|---|---|---|---|

| Gastrointestinal | General | Potent stimulation of gastric acid secretion. | |

| Renal | Cats | Decreased renal blood flow at hypotensive doses. | nih.gov |

Chemical Synthesis and Derivatization Approaches of Impromidine Hydrochloride

Original Synthetic Pathways of Impromidine (B1671804) Hydrochloride

The initial synthesis of impromidine hydrochloride was developed by Smith Kline and French Laboratories. ncats.io The original synthetic routes for impromidine and its related disubstituted guanidinium (B1211019) derivatives generally followed three main pathways. A key feature of these syntheses is the construction of the central guanidine (B92328) core by reacting appropriate amine precursors.

One of the foundational approaches involves the reaction of an amine with a cyanoguanidine. For instance, the synthesis could proceed through the acid hydrolysis of a corresponding N-cyanoguanidine precursor to yield the final guanidine structure. nih.gov Another common method is the reaction of an amine with an S-methylisothiouronium salt. This process, however, can produce methanethiol (B179389) as a byproduct. researchgate.net A third general route involves the stepwise aminolysis of a suitable activated intermediate, such as diphenyl benzoylcarbonimidate. nih.gov

These initial synthetic strategies were crucial in providing the necessary quantities of impromidine for early pharmacological studies and laid the groundwork for future synthetic modifications.

Modified and Improved Synthetic Routes for this compound and Analogues

Subsequent research focused on modifying and improving the original synthetic pathways to not only enhance efficiency but also to produce a wide range of analogues for structure-activity relationship studies. nih.govscispace.com These modifications targeted both of the side chains and the central guanidine group of the impromidine structure. nih.gov

One significant modification involved the replacement of the cimetidine-like moiety in impromidine with other lipophilic groups. nih.gov This led to the development of arpromidine (B9211), where the 5-methyl-4-imidazolyl group is replaced by a substituted phenyl ring, resulting in compounds with potent H2-agonistic activity. nih.govnih.gov The synthesis of these phenyl analogues was achieved through the successive aminolysis of diphenyl benzoylcarbonimidate, followed by acid hydrolysis of the resulting benzoylguanidines. nih.gov

Further improvements in synthetic strategies aimed at producing compounds with high purity, particularly on a smaller scale for research purposes. uni-regensburg.de For instance, the coupling of guanidine building blocks with various carboxylic acids using reagents like EDAC, HOBt, and DIEA has been employed. uni-regensburg.de These modified routes have been instrumental in exploring the chemical space around the impromidine scaffold and identifying new classes of positive inotropic agents. nih.govacs.org

Table 1: Examples of Modified Impromidine Analogues and their Synthetic Approach

| Analogue Type | Modification | Synthetic Strategy | Reference |

|---|---|---|---|

| Phenyl Analogues | Replacement of the 5-methyl-4-imidazolyl group with a substituted phenyl ring. | Successive aminolysis of diphenyl benzoylcarbonimidate and final acid hydrolysis. | nih.gov |

| Arpromidine | Replacement of the cimetidine-like moiety with a pheniramine-like structure. | Modification of the impromidine structure to incorporate a more lipophilic group. | uni-regensburg.de |

| N(G)-acylated Analogues | Acylation of the guanidine group. | Coupling of guanidine building blocks with carboxylic acids using EDAC, HOBt, and DIEA. | uni-regensburg.deuni-regensburg.de |

| Thiophene (B33073) & Pyridyl Analogues | Substitution of the methylimidazolyl moiety with thiophene or pyridyl rings. | Modifications of the side chains of the core impromidine structure. | uni-regensburg.de |

Synthesis of Radiolabeled Impromidine for Research Applications

Radiolabeled compounds are invaluable tools in pharmacological research, facilitating the study of drug-receptor interactions, receptor expression, and metabolic pathways. tandfonline.comuni-regensburg.de For histamine (B1213489) H2 receptor research, both tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C) isotopes are commonly used for labeling potential drug candidates. tandfonline.com Tritium labeling is often employed for in vitro characterization, while ¹⁴C labeling is preferred for metabolic and pharmacokinetic studies. tandfonline.com

[³H]Impromidine has been synthesized and used in research, however, a significant drawback is its lack of selectivity within the histamine receptor family, which limits its utility as a selective H2R radioligand. tandfonline.com The precise location of the tritium label in the impromidine structure has not always been specified in the published literature. tandfonline.comuni-regensburg.de The synthesis of radiolabeled compounds is a specialized process that requires careful consideration of the isotope's position to ensure it is metabolically stable. xenotech.com

While radiolabeled antagonists for the H2 receptor have been more successfully developed, the synthesis of highly selective and effective radiolabeled agonists like impromidine remains a challenge. tandfonline.com

Synthetic Strategies for Novel Guanidine-Derived Analogues

The guanidine core of impromidine has served as a template for the design and synthesis of a diverse array of novel analogues with the aim of improving potency, selectivity, and pharmacokinetic properties. uni-regensburg.deuni-regensburg.de A key strategy has been the bioisosteric replacement of the imidazole (B134444) ring with other heterocyclic systems. For example, replacing the imidazole with an aminothiazole ring has resulted in highly potent and selective H2R agonists. uni-regensburg.de

Another innovative approach is the development of N(G)-acylated analogues of guanidines like arpromidine. uni-regensburg.de This modification significantly reduces the basicity of the guanidine group, which can lead to improved absorption from the gastrointestinal tract and better penetration across the blood-brain barrier. uni-regensburg.de

The "bivalent ligand approach" represents another synthetic strategy, where two pharmacophoric moieties are connected by a spacer of varying length. uni-regensburg.de This has led to the synthesis of dimeric acylguanidines that are among the most potent H2R agonists discovered to date. uni-regensburg.de These advanced synthetic strategies continue to expand the library of guanidine-derived compounds for pharmacological investigation. d-nb.infomdpi.com

Purity, Characterization, and Analytical Methods in Synthesis

The synthesis of this compound and its analogues requires rigorous analytical characterization to ensure the identity, purity, and stability of the final compounds. A variety of analytical techniques are employed throughout the synthesis and purification process. uni-regensburg.deamericanpharmaceuticalreview.com

Commonly used analytical methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized compounds. researchgate.netacs.org

Mass Spectrometry (MS) : Techniques such as Fast Atom Bombardment (FAB) mass spectrometry are used to determine the molecular weight of the compounds. uni-regensburg.de

Elemental Analysis : This method is used to determine the percentage composition of carbon (C), hydrogen (H), and nitrogen (N), which helps to confirm the empirical formula. researchgate.netuni-regensburg.de

Chromatographic Techniques :

Thin-Layer Chromatography (TLC) is used for monitoring the progress of reactions and for preliminary purity assessment. uni-regensburg.de

High-Performance Liquid Chromatography (HPLC) , particularly reverse-phase HPLC (RP-HPLC), is a crucial tool for determining the purity of the final product. uni-regensburg.deamericanpharmaceuticalreview.com

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of key functional groups in the molecule. researchgate.net

These analytical methods are essential for quality control and to ensure that the synthesized compounds meet the required standards for pharmacological testing. americanpharmaceuticalreview.comuni-regensburg.de

Table 2: Analytical Methods for Characterization of Impromidine and its Analogues

| Analytical Method | Purpose | Reference |

|---|---|---|

| ¹H and ¹³C NMR | Structural elucidation and confirmation. | researchgate.netacs.org |

| Mass Spectrometry (e.g., +FAB-MS) | Determination of molecular weight. | uni-regensburg.de |

| Elemental Analysis (C, H, N) | Confirmation of elemental composition and empirical formula. | researchgate.netuni-regensburg.de |

| Thin-Layer Chromatography (TLC) | Reaction monitoring and preliminary purity checks. | uni-regensburg.de |

| High-Performance Liquid Chromatography (HPLC) | Final purity assessment. | uni-regensburg.de |

| Infrared (IR) Spectroscopy | Identification of functional groups. | researchgate.net |

Advanced Methodologies in Impromidine Hydrochloride Research

High-Throughput Screening Methodologies for Histamine (B1213489) Receptor Ligands

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid, automated testing of vast compound libraries against specific biological targets. researchgate.net In the context of histamine receptors, HTS is crucial for identifying and characterizing new agonists and antagonists. researchgate.net The primary goal is to find "hits" or "leads"—compounds that modulate the receptor's activity in a desired manner—which can then be optimized through further medicinal chemistry. researchgate.net

Several HTS assay formats are employed for G protein-coupled receptors (GPCRs) like the histamine receptors. mdpi.com A common approach involves cell-based assays that measure changes in intracellular second messengers, such as cyclic AMP (cAMP), which is the classical signaling pathway for the H2 receptor. nih.govresearchgate.net Another widely used method is the radioligand binding assay, which measures the ability of a test compound to displace a known radiolabeled ligand from the receptor. mdpi.com

More advanced, non-radioactive techniques have also been developed for HTS applications. For instance, the Europium (Eu)-GTP binding assay is a time-resolved fluorescence (TRF) based method ideal for GPCR-targeted drug discovery. researchgate.net This assay has been successfully applied to various GPCRs, including the histamine H3 receptor, demonstrating high robustness suitable for HTS campaigns. researchgate.net The quality and reliability of an HTS assay are often quantified by the Z' factor, a statistical parameter that measures the signal-to-noise discrimination. researchgate.net An assay with a Z' factor between 0.5 and 1.0 is considered excellent and viable for high-throughput screening. researchgate.net

| HTS Technique | Principle | Target Example | Key Findings/Parameters |

| Radioligand Binding Assay | Measures displacement of a radiolabeled ligand from the receptor by test compounds. mdpi.com | Chemokine Receptor 5 | Identified Maraviroc from >500,000 compounds. mdpi.com |

| Eu-GTP Binding Assay | A time-resolved fluorescence assay measuring G-protein activation (GTP binding) upon receptor agonism. researchgate.net | Histamine H3 Receptor | Assay demonstrated high robustness with a Z' factor of 0.84, indicating suitability for HTS. researchgate.net |

| Fragment-Based Screening | Screens smaller, fragment-like molecules which can be more efficient in sampling chemical space. nih.gov | Histamine H4 Receptor | Identified 9 new fragment ligands with affinities from 0.14 to 6.3 µM from a library of 37 tested compounds. nih.gov |

| Cell-based cAMP Assay | Measures the increase in intracellular cAMP following H2 receptor stimulation. nih.gov | Histamine H2 Receptor | Used to confirm the function of the cloned H2 receptor, which responded to histamine with increased cAMP levels. nih.gov |

Biophysical Techniques for Ligand-Receptor Interaction Analysis

Understanding how a ligand like impromidine (B1671804) binds to its receptor at a molecular level is crucial for rational drug design. Biophysical techniques provide high-resolution insights into these interactions. Site-directed mutagenesis, coupled with functional assays, has been instrumental in identifying the specific amino acid residues within the H2 receptor that are critical for ligand recognition and binding. nih.gov Studies on the H2 receptor have highlighted the importance of specific residues within the transmembrane (TM) domains for interacting with histamine and its analogs. nih.gov For example, an aspartic acid residue in TM3 and a threonine in TM5 are thought to be key interaction points for the imidazole (B134444) ring of histamine. researchgate.net

Homology modeling is another powerful computational technique used to build a three-dimensional model of a receptor based on the known crystal structure of a related protein. europeanpharmaceuticalreview.com Such models for histamine receptors, often based on the structures of other GPCRs like the β2-adrenergic receptor, allow researchers to visualize the putative binding pocket and predict ligand-receptor interactions. nih.goveuropeanpharmaceuticalreview.com These predictions can then be tested experimentally through mutagenesis. europeanpharmaceuticalreview.com

Functional assays on isolated tissues provide critical biophysical data on a compound's efficacy. For impromidine, studies on isolated human ventricular myocardium demonstrated that it acts as a partial agonist compared to histamine. frontiersin.org While both compounds increased the force of contraction via H2-receptor stimulation, impromidine produced a significantly lower maximal response. frontiersin.org This type of analysis is essential for characterizing the functional profile of a receptor ligand.

| Technique | Description | Application to Histamine Receptors | Key Findings |

| Site-Directed Mutagenesis | Involves altering specific amino acids in the receptor protein to assess their role in ligand binding and receptor activation. nih.gov | H2 Receptor | Identified key amino acid residues in the third and fifth transmembrane domains as critical for ligand recognition. nih.gov |

| Homology Modeling | Creates a 3D model of a target receptor based on the amino acid sequence and a known experimental structure of a homologous receptor. europeanpharmaceuticalreview.com | H1 Receptor | A 3D model suggested that the amine of histamine forms an ion pair with an aspartic acid in TM-III, while the imidazole ring interacts with residues in TM-V. europeanpharmaceuticalreview.com |

| Isolated Tissue Assays | Measure the physiological or pharmacological response to a compound in isolated organ or tissue preparations, like heart muscle. frontiersin.org | H2 Receptor (Human Myocardium) | Characterized impromidine as a partial agonist, showing it competitively inhibited the maximal response to histamine. frontiersin.org |

Microdialysis and Neurochemical Monitoring in Animal Models

In vivo microdialysis is a powerful technique for monitoring the concentrations of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in awake, freely moving animals. nih.govnih.gov The method involves implanting a small, semi-permeable probe into the target brain area. nih.gov The probe is continuously perfused with a physiological solution, and substances from the extracellular space diffuse across the membrane into the perfusion fluid (dialysate), which is then collected and analyzed, often using highly sensitive techniques like HPLC with fluorescence detection. nih.govresearchgate.net

This methodology is invaluable for studying how drugs affect neurochemical transmission. nih.gov In histamine research, microdialysis has been used to measure the release of endogenous histamine in the rat hypothalamus and to demonstrate how this release is regulated by H3 autoreceptors. nih.govnih.gov For example, systemic administration of the H3 receptor antagonist thioperamide (B1682323) was shown to cause a significant increase in histamine output in the hypothalamus. nih.gov Conversely, local administration of H3 agonists inhibits the release of other neurotransmitters like acetylcholine (B1216132) in the cortex. nih.gov

While specific microdialysis studies focusing on impromidine are not detailed in the available literature, this technique is directly applicable to investigating its neurochemical effects. Given that impromidine is a potent H2 agonist and has also been reported to have H3 antagonist activity, microdialysis could be used in animal models to simultaneously measure its effects on histamine release (via H3 antagonism) and the release of other neurotransmitters that are modulated by H2 receptor activation. frontiersin.org

| Neurochemical | Brain Region | Pharmacological Agent | Observed Effect (in Animal Models) |

| Histamine | Hypothalamus | Thioperamide (H3 antagonist) | ~Two-fold increase in histamine output. nih.gov |

| Histamine | Hypothalamus | Metoprine (Histamine-N-methyltransferase inhibitor) | ~Two-fold increase in histamine output. nih.gov |

| Acetylcholine | Frontoparietal Cortex | Imetit / Immepip (H3 agonists) | Inhibition of potassium-evoked acetylcholine release. nih.gov |

| Dopamine, Serotonin, Norepinephrine | Prefrontal Cortex | Thioperamide (H3 inverse agonist) | Robust increase in extracellular concentrations of all three monoamines. researchgate.net |

Proteomic and Transcriptomic Profiling in Response to Impromidine Hydrochloride (Preclinical)

Transcriptomics and proteomics are large-scale approaches to study gene expression (mRNA) and protein expression, respectively, providing a global view of how cells or tissues respond to a pharmacological agent. frontiersin.orgnih.gov These "omics" technologies are powerful tools in preclinical research for identifying drug targets, understanding mechanisms of action, and discovering biomarkers. nih.gov

In the context of impromidine, research would focus on the downstream consequences of H2 receptor activation. While comprehensive proteomic or transcriptomic screens for impromidine itself are not widely published, studies on histamine's effects via the H2 receptor provide a clear blueprint for this research. It is known that histamine, mimicked by H2 agonists like impromidine, can regulate the expression of specific genes. uzh.chjiaci.org A well-documented example is the induction of the immediate-early gene c-fos, which is often used as a marker of neuronal activation and is linked to processes like cell proliferation and differentiation. uzh.chconicet.gov.ar Histamine has been shown to stimulate c-fos expression via the H2 receptor-cAMP pathway in various cell types. conicet.gov.ar

Another important target is the gene for the gastric H+/K+-ATPase alpha-subunit (ATP4A), the proton pump responsible for gastric acid secretion. nih.govuniprot.org Studies using human gastric adenocarcinoma cells have shown that histamine stimulates the promoter activity of the ATP4A gene, an effect mediated by H2 receptors. nih.gov

Global gene expression profiling, using techniques like DNA microarrays, has been used to identify novel gene networks regulated by histamine. In one preclinical study using mouse melanoma models with varying histamine production, microarray analysis identified clusters of genes whose expression was significantly altered. researchgate.net The study confirmed that these effects were mediated through histamine receptors, demonstrating the power of transcriptomics to uncover previously unknown downstream targets of histamine receptor signaling, a methodology directly applicable to dissecting the broader cellular impact of impromidine. researchgate.net

| Gene Target | Effect of H2 Receptor Activation | Cell/System Studied | Implication for Impromidine |

| c-fos | Upregulation of gene expression. uzh.chconicet.gov.ar | Human promonocytic cell line (U937), airway smooth muscle. uzh.chconicet.gov.ar | Impromidine is expected to induce c-fos as a downstream marker of H2 receptor activation. |

| ATP4A (H+/K+-ATPase α-subunit) | Upregulation of promoter activity. nih.gov | Human gastric adenocarcinoma cells (AGS). nih.gov | This reflects the primary mechanism by which impromidine stimulates gastric acid secretion. |

| Fibulin-5 (FBLN5) | Downregulation of gene expression. researchgate.net | B16-F10 mouse melanoma tumors. researchgate.net | Suggests a potential role for H2 agonists like impromidine in modulating the tumor microenvironment. |

| Insulin-like Growth Factor-II Receptor (IGF2R) | Downregulation of gene expression. researchgate.net | B16-F10 mouse melanoma tumors. researchgate.net | Indicates potential cross-talk between histamine signaling and growth factor pathways. |

| Neutrophil Chemotaxis | Inhibition. uzh.chjiaci.org | Human neutrophils. uzh.chjiaci.org | Impromidine mimics this histamine effect, indicating regulation of proteins involved in cell migration. |

Future Trajectories in Impromidine Hydrochloride Research

Development of Next-Generation Histamine (B1213489) Receptor Probes

The quest for more precise pharmacological tools has led to the development of new chemical biology probes for the histamine receptor family. researchgate.net These include fluorescent and covalent labeling ligands, as well as photopharmacological approaches like photocaging and photoswitching. researchgate.net These advanced tools are crucial for understanding the molecular intricacies of histamine receptors and their interactions with ligands. researchgate.net

Genetically encoded sensors, such as the GPCR-activation-based (GRAB) sensors, represent a significant leap forward. scispace.com These sensors allow for the real-time measurement of extracellular histamine release with high sensitivity and specificity in both in vitro and in vivo settings. scispace.com The development of such probes is essential for elucidating the complex roles of histamine in various physiological and pathological processes. scispace.com

The structural understanding of histamine receptors, particularly the H1 receptor, has been greatly enhanced by cryo-electron microscopy (cryo-EM). nih.gov These high-resolution structures provide a basis for the rational design of novel antihistamines and other receptor-modulating compounds. nih.gov The identification of secondary ligand-binding pockets opens up new avenues for developing more selective and effective drugs. nih.gov

Investigation of Biased Agonism and Allosteric Modulation

The concepts of biased agonism and allosteric modulation are gaining prominence in G protein-coupled receptor (GPCR) research. nih.govmonash.edu Biased agonism describes the ability of different ligands to stabilize distinct receptor conformations, leading to the differential activation of downstream signaling pathways. nih.govmonash.edunih.gov Allosteric modulators, on the other hand, bind to a site on the receptor distinct from the primary (orthosteric) binding site, thereby altering the receptor's response to the endogenous ligand. monash.edubiorxiv.org

These phenomena offer the potential to develop drugs with more refined therapeutic actions and fewer side effects. nih.gov For instance, a biased agonist might selectively activate a therapeutic signaling pathway while avoiding pathways that lead to adverse effects. Similarly, allosteric modulators can fine-tune receptor activity in a more subtle manner than traditional agonists or antagonists. monash.edu While much of the research in this area has focused on other GPCRs like the metabotropic glutamate (B1630785) receptor 5 (mGlu5) and the CB1 cannabinoid receptor, the principles are applicable to histamine receptors as well. nih.govnih.gov The complex pharmacology of compounds like impromidine (B1671804), which is known to be an H2 receptor agonist, an H4 receptor partial agonist, and an H3 receptor antagonist, suggests that it may exert its effects through such complex mechanisms. nih.gov

Integration of Artificial Intelligence and Machine Learning in Ligand Discovery

| Research Area | Application of AI/ML | Key Findings/Potential |

|---|---|---|

| Virtual Screening | Screening large chemical libraries to identify potential hits. | Accelerates the initial stages of drug discovery by prioritizing compounds for experimental testing. sebastianraschka.com |

| Predicting Bioactivity | Developing models to predict the biological activity of novel compounds. | Can identify potent ligands even in the absence of highly active molecules in the training data. sebastianraschka.com |

| De Novo Drug Design | Generating novel molecular structures with desired pharmacological properties. | Offers the potential to explore new chemical spaces and design highly selective ligands. nih.govpharmafeatures.com |

| Predicting Selectivity | Distinguishing between on-target and off-target activities. | A key challenge, especially for structurally similar receptors, requiring advanced modeling techniques. pharmafeatures.com |

Elucidation of Novel Histamine Receptor Functions in Preclinical Models

While the roles of H1 and H2 receptors in allergy and gastric acid secretion are well-known, the functions of H3 and H4 receptors are still being actively investigated. nih.govimrpress.comnih.gov The H3 receptor is primarily found in the central nervous system and acts as an autoreceptor and heteroreceptor, modulating the release of histamine and other neurotransmitters. nih.govnih.gov This makes it a promising target for cognitive disorders and other neurological conditions. nih.gov

The H4 receptor is predominantly expressed on immune cells, suggesting its involvement in inflammatory and immune responses. researchgate.netresearchgate.net Preclinical studies have shown that H4 receptor antagonists may be effective in models of asthma, allergic rhinitis, and pruritus. researchgate.net The use of selective ligands in preclinical models is crucial for dissecting the specific roles of these receptor subtypes in health and disease. researchgate.net

Impromidine Hydrochloride as a Reference Compound in Preclinical Drug Discovery Research

This compound's well-characterized profile as a potent and selective H2 receptor agonist makes it an invaluable reference compound in preclinical research. nih.govcaltagmedsystems.co.ukmedchemexpress.commedchemexpress.com It is frequently used to validate experimental systems and to characterize the activity of new compounds targeting histamine receptors. uni-regensburg.de

Q & A

Q. What experimental models are used to study Impromidine hydrochloride’s H2 receptor activity, and how are H2 antagonists employed in these studies?

Q. How is this compound’s partial agonism characterized in H2 receptor studies?

Partial agonism is determined by comparing Impromidine’s maximal response to histamine in concentration-response experiments. For example, in guinea pig papillary muscles, Impromidine achieves 81% of histamine’s maximum effect, with a statistically significant difference (P<0.005) . In rabbit cerebral cortex, its partial agonism (31% efficacy) is non-competitive with histamine, suggesting distinct receptor interaction kinetics . Methodologically, Schild analysis using H2 antagonists (e.g., cimetidine) confirms competitive inhibition and calculates dissociation constants (KB) .

Advanced Research Questions

Q. Why does Impromidine exhibit tissue-specific differences in partial agonism (e.g., full agonism in gastric tissue vs. partial in cardiac/cerebral tissues)?

Tissue-specific H2 receptor isoforms or coupling efficiency to secondary messengers (e.g., cAMP) may explain these differences. In guinea pig gastric tissue, Impromidine acts as a full agonist due to high receptor density or efficient Gs protein coupling, whereas in cardiac/cerebral tissues, lower receptor reserve or alternate signaling pathways limit its efficacy. Advanced methods include:

- Receptor reserve quantification : Using irreversible antagonists (e.g., phenoxybenzamine) to estimate spare receptors .

- Signaling pathway analysis : Measuring cAMP accumulation kinetics or calcium flux in different tissues .

Q. How can researchers resolve contradictions in Impromidine’s activity when combined with other agonists (e.g., histamine or adenosine)?

In rabbit cerebral cortex, Impromidine’s partial agonism does not compete with histamine but synergizes with adenosine to amplify cAMP accumulation. To dissect these interactions:

- Additivity experiments : Test cumulative responses to Impromidine and histamine/adenosine.

- Receptor subtype-selective antagonists : Use tiotidine (H2) and mepyramine (H1) to isolate contributions .

- Non-linear regression modeling : Fit data to allosteric or dual-binding models to explain potentiation .

Q. What methodological strategies are recommended for analyzing Impromidine’s interaction with resultant antagonists (e.g., IBMX-metiamide combinations)?

Competitive antagonism studies require:

- Schild analysis : Plot log(dose ratio – 1) vs. log[antagonist] to estimate pA2 values.

- Resultant property modeling : Use equations like log(rc – 1) = log[B] + log(1 + [C]/KC) to quantify interactions between Impromidine and antagonists (e.g., IBMX-metiamide) .

- Constraint-based fitting : Fix slope parameters (n, m) to unity to validate simple competition .

Q. How should this compound be handled in solution to ensure stability during pharmacological assays?

While direct stability data for Impromidine is limited, best practices from analogous compounds (e.g., Vimirogant hydrochloride) include:

- Stock solution preparation : Use anhydrous DMSO or distilled water, aliquot into sealed vials, and store at -20°C.

- Avoid freeze-thaw cycles : Aliquots reduce degradation from repeated thawing .

- Validation : Perform periodic HPLC or LC-MS checks for purity .

Contradiction Analysis and Data Interpretation

Q. How to interpret Impromidine’s dual role as a partial agonist and antagonist in different experimental contexts?

This duality arises from tissue-specific receptor conformations or signaling bias. For example:

- Partial agonism : In cardiac tissue, Impromidine activates H2 receptors insufficiently to induce full cAMP production.

- Functional antagonism : In tissues with high endogenous histamine, Impromidine may block histamine’s full efficacy by occupying receptors without full activation. Experimental validation requires:

- Biased signaling assays : Measure alternative pathways (e.g., β-arrestin recruitment vs. cAMP).

- Receptor mutagenesis : Modify H2 receptor domains to identify regions affecting Impromidine’s efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products